REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]#[N:5].[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([SH:13])=[CH:9][CH:8]=1.[OH-].[Na+]>O>[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([S:13][CH2:2][CH2:3][C:4]#[N:5])=[CH:9][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
ClCCC#N
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture is kept at 80° C for half an hour
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
it is extracted with ether
|
Type
|
WASH
|
Details
|
the extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)SCCC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |